3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
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Description
This compound is a type of organic compound known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The molecular formula is C20H19FN4O3S and the molecular weight is 414.46.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, Linezolid, a synthetic antibiotic, was synthesized from (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester via R-epichlorohydrin and potassium phthalimide . This process avoids the formation and use of sensitive intermediates .Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other . It also contains a pyridazin ring and a sulfonamide group.Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibitors for Treatment : Compounds closely related to 3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, like GSK-2126458, are used as broad spectrum phosphatidylinositol 3-kinase inhibitors. They have been studied for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).
Application in Synthesis of Adducts with Phosphorus Pentafluoride : Morpholinosulfur trifluoride (MOST), which is structurally related to the compound , is used in the synthesis of adducts with phosphorus pentafluoride. This process involves creating compounds with significant potential in various chemical applications (Guzyr et al., 2013).
Development of Fluoroisoquinoline and Fluoroquinoline Derivatives : Treatment of N-substituted p-toluenesulfonamides with bases like NaH or Et3N leads to the production of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives. This synthesis method has applications in the development of novel chemical entities for various uses (Ichikawa et al., 2006).
Cyclooxygenase-2 Inhibition for Therapeutic Applications : Sulfonamide compounds, especially those with fluorine substitution on the benzenesulfonamide moiety, have been synthesized and evaluated for their inhibitory activities on cyclooxygenase enzymes. This has significant implications for developing anti-inflammatory and analgesic drugs (Pal et al., 2003).
Inhibitors of Kynurenine 3-Hydroxylase : N-(4-Phenylthiazol-2-yl)benzenesulfonamides, closely related to the query compound, have been developed as inhibitors of kynurenine 3-hydroxylase. This has important implications for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
properties
IUPAC Name |
3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-16-4-2-6-18(14-16)29(26,27)24-17-5-1-3-15(13-17)19-7-8-20(23-22-19)25-9-11-28-12-10-25/h1-8,13-14,24H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGZTORHJJISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
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